2-Azatricyclo[3.3.1.0~2,8~]nonane
Description
Overview of Cage Hydrocarbons and Heterocyclic Analogues
Cage hydrocarbons are a fascinating class of three-dimensional, polycyclic molecules characterized by their rigid, enclosed structures. These compounds, such as adamantane (B196018) and cubane, possess unique physical and chemical properties due to their inherent strain and defined spatial arrangement of atoms. latrobe.edu.au Their rigidity allows for precise positioning of functional groups, making them valuable scaffolds in various areas of chemistry. latrobe.edu.au
Heterocyclic analogues of cage hydrocarbons are formed by the incorporation of one or more heteroatoms, such as nitrogen, oxygen, or sulfur, into the carbocyclic framework. google.com This introduction of heteroatoms can significantly alter the electronic properties, reactivity, and biological activity of the parent cage structure. beilstein-archives.org Azatricyclic systems, which contain at least one nitrogen atom within the tricyclic framework, are a prominent subgroup of these heterocyclic analogues. nih.gov The presence of nitrogen can introduce basicity, nucleophilicity, and the potential for hydrogen bonding, expanding the utility of these cage compounds. rsc.org
The Significance of the Tricyclo[3.3.1.02,8]nonane Framework
The tricyclo[3.3.1.02,8]nonane skeleton is a specific arrangement of atoms that forms a rigid, strained structure containing a cyclopropane (B1198618) ring. nih.gov The presence of this three-membered ring is a key feature, influencing the molecule's reactivity and stereochemistry. This framework is of interest to chemists due to its unique conformational properties and its potential as a building block in the synthesis of more complex molecules. researchgate.net The defined spatial orientation of substituents on this framework can be exploited in areas such as medicinal chemistry and materials science. Two limonoids, granatripodins A and B, which feature a tricyclo[3.3.1.02,8]nonane motif, have been isolated from the seeds of the Thai Xylocarpus granatum. nih.gov
Historical Context of Azatricyclic Systems Research
Research into bicyclic and tricyclic nitrogen-containing compounds has a long history, with early interest driven by the prevalence of such structures in naturally occurring alkaloids. For instance, the bicyclo[3.3.1]nonane moiety is a core component of many biologically active natural products. nih.gov The development of synthetic routes to access diverse bicyclo[3.3.1]nonanes and their heteroanalogues began to gain significant momentum in the latter half of the 20th century. nih.gov A key figure in this area is Tröger's base, a chiral molecule with a unique bridged dimeric structure, which was first synthesized in the late 1880s and continues to be a subject of study for its catalytic and biological properties. nih.gov The exploration of azatricyclic systems, including those with the [3.3.1.0] framework, has been a natural progression, building upon the foundational knowledge of their carbocyclic and simpler heterocyclic counterparts.
Scope of Academic Inquiry into 2-Azatricyclo[3.3.1.02,8]nonane and Related Architectures
Academic inquiry into 2-azatricyclo[3.3.1.02,8]nonane and related architectures is multifaceted, spanning synthetic methodology, structural analysis, and the exploration of their potential applications. Researchers are actively developing new synthetic routes to access these complex frameworks, often employing strategies like ring-expansion reactions and radical cyclizations. researchgate.netacs.org A significant area of investigation involves the study of their unique stereochemical and conformational properties, which arise from the rigid, strained nature of the cage structure. Furthermore, the incorporation of the nitrogen atom invites exploration into their coordination chemistry and their use as ligands for metal complexes. The biological activity of azatricyclic systems is also a major focus, with studies exploring their potential as therapeutic agents. nih.gov For example, indole (B1671886) alkaloids containing an azabicyclo[3.3.1]nonane architecture have shown promise as anticancer, antimalarial, and anti-inflammatory agents. nih.gov
Compound Data
Structure
2D Structure
3D Structure
Properties
CAS No. |
792920-88-8 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.20 g/mol |
IUPAC Name |
2-azatricyclo[3.3.1.02,8]nonane |
InChI |
InChI=1S/C8H13N/c1-2-7-8-5-6(1)3-4-9(7)8/h6-8H,1-5H2 |
InChI Key |
DUCSLGUMSKJJGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3N2CCC1C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azatricyclo 3.3.1.02,8 Nonane and Its Structural Analogues
Strategies for Constructing the Azatricyclo[3.3.1.0]nonane Skeleton
The construction of the azatricyclo[3.3.1.0]nonane skeleton can be achieved through several strategic approaches, each with its own advantages and limitations. These methods primarily focus on the formation of the key ring systems and the introduction of the nitrogen heteroatom.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for the synthesis of cyclic and polycyclic molecules, including the azatricyclo[3.3.1.0]nonane framework. nih.govyoutube.com This approach involves the formation of one or more rings by the reaction of functional groups within the same molecule.
A notable example involves the intramolecular cyclization of acyl radicals onto an azido (B1232118) group, which provides a novel radical-based pathway to cyclized lactams. nih.gov Another approach utilizes the intramolecular cyclization of amino acid-derived diazoketones, catalyzed by silica-supported perchloric acid, to form 1,3-oxazinane-2,5-diones. frontiersin.orgresearchgate.net This method is advantageous due to its metal-free conditions and the use of an environmentally friendly catalyst. frontiersin.orgresearchgate.net The Dieckmann cyclization, an intramolecular Claisen condensation, is another classic method for forming five- and six-membered rings, which can be adapted for the synthesis of precursors to azatricyclic systems. youtube.com Furthermore, the intramolecular cyclization of a delta-hydroxy acid can lead to the formation of a delta-lactone, a key intermediate in certain synthetic routes. youtube.com
Pandey and co-workers have developed an efficient strategy for constructing x-azatricyclo[m.n.0.0a,b]alkanes through the intramolecular cycloaddition of cyclic azomethine ylides. researchgate.net
Intermolecular Bond Formation Routes
Intermolecular reactions, where two or more separate molecules combine, also play a crucial role in the synthesis of azatricyclic structures. These routes often involve the formation of key carbon-carbon or carbon-heteroatom bonds in a stepwise or tandem fashion.
One common strategy involves aldol (B89426) condensations, where base-promoted tandem Michael addition-intramolecular aldolizations are well-documented. rsc.orgnih.gov For instance, the condensation of dimethyl-1,3-acetonedicarboxylate with enals, promoted by piperidine (B6355638) or TBAF, yields bicyclo[3.3.1]nonenols in high yields. rsc.orgnih.gov Similarly, cyclohexanones can react with α,β-unsaturated aldehydes or ketones to produce bicyclo[3.3.1]nonanes with a ketone functionality at the bridgehead position. rsc.orgnih.gov
Ring Opening and Ring Expansion Protocols
Ring opening and ring expansion reactions provide alternative pathways to the azatricyclo[3.3.1.0]nonane skeleton, often starting from more readily available cyclic precursors. These methods can introduce strain or complexity in a controlled manner.
For example, the synthesis of 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives has been achieved through a manganese(III) acetate-catalyzed reaction between bicyclic cyclopropanols and vinyl azides. rsc.org The radical pathway of this reaction allows for the formation of the desired azabicyclic system. Gold-catalyzed ring expansions have also emerged as a powerful tool for constructing strained carbocycles. beilstein-journals.org For instance, gold(I)-catalyzed cycloisomerization of alkynyl hydroxyallyl tosylamides can lead to the formation of 4-oxa-6-azatricyclo[3.3.0.02,8]octanes. acs.org
Cascade and Tandem Reactions for Polycyclic Amine Synthesis
Cascade and tandem reactions offer an elegant and efficient approach to the synthesis of complex polycyclic amines by combining multiple reaction steps into a single operation. nih.govassociationofresearch.org This strategy minimizes the need for isolation and purification of intermediates, leading to increased efficiency and reduced waste. associationofresearch.org
Several notable examples of cascade reactions in the synthesis of polycyclic amines have been reported. A chiral Brønsted acid-catalyzed asymmetric cascade aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction has been developed for the synthesis of chiral aza- associationofresearch.orgassociationofresearch.orgresearchgate.net-tricyclic derivatives. rsc.org Another powerful method involves the scandium-catalyzed cascade cyclization of aromatic aldimines with tethered alkenes via C-H activation, which provides an atom-efficient route to multisubstituted benzo-fused polycyclic amines. acs.org Palladium-catalyzed cascade reactions have also been employed, where alkene carboamination/Diels-Alder sequences generate multiple bonds and stereocenters in a single transformation. nih.gov
| Reaction Type | Catalyst | Starting Materials | Product | Key Features |
| Aza-Piancatelli/Diels-Alder | Chiral Brønsted acid | N-pentadienylanilines, 2-furylcarbinols | Chiral aza- associationofresearch.orgassociationofresearch.orgresearchgate.net-tricyclic derivatives | Atom- and step-efficient, highly enantioselective. rsc.org |
| C-H Activation/Cyclization | Scandium alkyl/amido species | Alkene-tethered aromatic aldimines | Benzo-fused polycyclic amines | Atom-efficient, high diastereoselectivity and enantioselectivity. acs.org |
| Carboamination/Diels-Alder | Palladium catalyst | Bromodienes, amines with pendant alkenes | Polycyclic nitrogen heterocycles | Forms 4 bonds, 3 rings, and 3-5 stereocenters with high diastereoselectivity. nih.gov |
Stereoselective Synthesis of Azatricyclic Systems
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules. Stereoselective methods aim to produce a single stereoisomer of a chiral compound.
Chiral Auxiliaries and Catalysts in Stereocontrol
Chiral auxiliaries and catalysts are fundamental tools for achieving stereocontrol in chemical reactions. numberanalytics.comcsic.es A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org Chiral catalysts, on the other hand, are chiral molecules that can accelerate a reaction and induce stereoselectivity without being consumed in the process. csic.es
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. numberanalytics.comwikipedia.orgnumberanalytics.com They create a chiral environment that favors the formation of one diastereomer over the other. numberanalytics.com Evans' chiral oxazolidinones are a prominent example and have been widely used in stereoselective aldol reactions to establish contiguous stereocenters. wikipedia.orgresearchgate.net
Chiral catalysts offer the advantage of generating large quantities of a chiral product from a small amount of the catalyst. csic.es Chiral Brønsted acids and chiral half-sandwich scandium catalysts have been successfully employed in the stereoselective synthesis of polycyclic amines. rsc.orgacs.org The development of new chiral ligands and catalytic systems continues to expand the scope and efficiency of stereoselective transformations. csic.esnih.gov
| Method | Description | Example |
| Chiral Auxiliary | A stereogenic group temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org | Evans' oxazolidinones in stereoselective aldol reactions. wikipedia.orgresearchgate.net |
| Chiral Catalyst | A chiral molecule that accelerates a reaction and induces stereoselectivity. csic.es | Chiral Brønsted acid in asymmetric aza-Piancatelli/Diels-Alder reactions. rsc.org |
Diastereoselective and Enantioselective Pathways
Achieving control over the stereochemistry of the tricyclic core is paramount for the synthesis of specific isomers with desired biological activities. Diastereoselective and enantioselective routes are therefore crucial.
One notable approach involves a cascade inter-intramolecular double Michael strategy. beilstein-journals.org This method has been successfully employed for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates with excellent diastereoselectivity. beilstein-journals.org While not directly yielding the 2-azatricyclo[3.3.1.0²⁸]nonane core, the principles of controlling stereocenters in cyclic systems are highly relevant.
Another strategy utilizes I₂-mediated cascade reactions to produce 2,8-dioxabicyclo[3.3.1]nonane derivatives with high diastereoselectivity. jst.go.jp This highlights the potential of halogen-mediated cyclizations in establishing the desired stereochemical relationships within the bicyclic precursor, which could then be further elaborated to the target azatricyclic system.
Enantioselective synthesis has been achieved through catalytic asymmetric reactions. For instance, the reaction between a benzopyrylium salt and 3,5-dimethoxyphenol (B141022) in the presence of a chiral anionic catalyst has been used to construct a 2,8-dioxabicyclo[3.3.1]nonane skeleton with high enantiomeric excess. rsc.org This demonstrates the power of chiral catalysts in dictating the absolute stereochemistry of the bicyclic core, a critical step towards the enantioselective synthesis of 2-azatricyclo[3.3.1.0²⁸]nonane analogs.
Precursor Synthesis and Functional Group Transformations
The synthesis of the target azatricyclic compound heavily relies on the strategic preparation of key intermediates and subsequent functional group manipulations.
Preparation of Key Intermediates
A concise approach to 2-azabicyclo[3.3.1]nonane derivatives starts from acyclic precursors. nih.gov The condensation of a 5-amino-2-alkenoate ester with aliphatic aldehydes leads to substituted 1,2,3,4-tetrahydropyridines, which can be further manipulated to form the desired bicyclic system. nih.gov This highlights the importance of readily available starting materials and efficient cyclization strategies.
The synthesis of a novel 2-azatricyclo[3.3.0.0³,⁶]octane skeleton, a constrained proline analogue, was achieved through a five-step sequence. researchgate.net A key step in this synthesis was the stereoselective formation of a hydantoin (B18101), which, after conversion to an amino ester, could be brominated and cyclized to the tricyclic skeleton. researchgate.net
Derivatization of Initial Ring Systems
Once a suitable bicyclic or tricyclic core is established, derivatization is often necessary to introduce desired functional groups and build molecular complexity. Comprehensive resources are available that detail the vast array of functional group transformations possible in organic synthesis, providing a toolbox for chemists to modify these complex scaffolds. elsevier.com
For example, the synthesis of various 2,8-dioxabicyclo[3.3.1]nonane derivatives has been accomplished by reacting flavylium (B80283) salts with different nucleophiles. mdpi.com This approach allows for the introduction of diverse substituents onto the bicyclic framework, which could be a strategy to access a range of 2-azatricyclo[3.3.1.0²⁸]nonane analogs with varied properties.
Atom-Economy and Green Chemistry Principles in Azatricyclo[3.3.1.0²⁸]nonane Synthesis
The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly influencing the design of synthetic routes. pandawainstitute.comresearchgate.netacs.org This includes the use of solvent-free conditions, microwave assistance, and photoredox catalysis.
Solvent-Free and Microwave-Assisted Syntheses
Solvent-free synthesis, often achieved through mechanochemical methods like grinding, can significantly reduce environmental contamination and can be more efficient than solvent-based approaches. nih.govresearchgate.netrsc.orgyoutube.com This technique has been successfully applied to the synthesis of metal-organic frameworks and other complexes. nih.govrsc.org
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering benefits such as faster reaction times, higher yields, and reduced energy consumption. nih.govyoutube.comyoutube.comnih.govyoutube.com This technology is particularly effective for the synthesis of azaheterocycles and can often be performed under solvent-free conditions. nih.govnih.gov The use of microwaves can dramatically accelerate reactions that would otherwise require prolonged heating under conventional methods. youtube.com
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
| Quinolinederivative Synthesis | - | 15 min, excellent yields | nih.gov |
| Bis-pyrimidine Synthesis | 6-15 h | 10-15 min, 10-15% higher yield | nih.gov |
| Imidazoquinolone Ester Synthesis | - | 8-10 min, excellent yields | nih.gov |
| Nucleophilic Aromatic Substitution | 12-24 h, 35-60% yield | 10 min, ~100% yield | youtube.com |
| Triazole Synthesis | 60 min, 45-60% yield | 10 min, higher yield | youtube.com |
| Imidazole Synthesis | 4 h reflux | 10 min, solvent-free | youtube.com |
Photoredox Catalysis in Azatricyclic Ring Formation
Visible-light photoredox catalysis has become a prominent tool in modern organic synthesis for the formation of chemical bonds under mild conditions. nih.govnih.govyoutube.com This method utilizes photocatalysts to convert light energy into chemical energy, enabling the generation of reactive radical intermediates. nih.gov
Photoredox catalysis has been successfully employed in various transformations, including cross-coupling reactions and the formation of congested quaternary centers. nih.govnih.gov It has also been applied to the synthesis of complex natural products. nih.gov The combination of photoredox catalysis with other catalytic methods, such as zirconocene (B1252598) catalysis, has enabled novel transformations like the reductive ring opening of epoxides. researchgate.net This highlights the potential of photoredox catalysis to facilitate the key bond-forming steps required for the construction of complex azatricyclic architectures. core.ac.uk
Structural and Conformational Analysis of 2 Azatricyclo 3.3.1.02,8 Nonane
Advanced Spectroscopic Characterization Techniques
The definitive elucidation of the complex, three-dimensional structure of 2-Azatricyclo[3.3.1.02,8]nonane relies on a combination of sophisticated spectroscopic methods. Each technique provides complementary information, culminating in a comprehensive structural and stereochemical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry of intricate cyclic systems like 2-Azatricyclo[3.3.1.02,8]nonane. Analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, including 2D techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the assignment of each atom within the molecule.
The proton chemical shifts and, more importantly, the proton-proton coupling constants (J-values) are highly sensitive to the dihedral angles between adjacent protons. This relationship, described by the Karplus equation, is fundamental in distinguishing between different conformations. nih.govrsc.org For instance, the magnitude of the coupling constants between protons on the six-membered rings can help to confirm the chair or boat nature of these rings. The relative stereochemistry of the substituents and the fusion of the aziridine (B145994) ring can be established through Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close in space.
Table 1: Predicted ¹H NMR Data for 2-Azatricyclo[3.3.1.02,8]nonane Note: This table is illustrative, showing expected regions for proton signals based on typical values for similar structural motifs. Actual experimental values would be required for definitive assignment.
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Key Correlations (COSY/NOESY) |
| H1 | 2.0 - 2.5 | m | H6, H8 |
| H2 | 2.8 - 3.2 | m | H3, H8 |
| H3 | 1.5 - 2.0 | m | H2, H4 |
| H4 | 1.2 - 1.8 | m | H3, H5 |
| H5 | 1.8 - 2.3 | m | H4, H6 |
| H6 | 1.5 - 2.1 | m | H1, H5, H7 |
| H7 | 1.3 - 1.9 | m | H6, H8 |
| H8 | 2.5 - 2.9 | m | H1, H2, H7 |
| H9 | 1.6 - 2.2 | m | H1, H5 |
Vibrational Spectroscopy (FT-Raman, FT-IR) for Structural Confirmation
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides confirmation of the molecular structure by probing the vibrational modes of chemical bonds. mdpi.com These two methods are often complementary; vibrations that are strong in IR may be weak in Raman, and vice versa. scispace.com
For 2-Azatricyclo[3.3.1.02,8]nonane, key vibrational bands would confirm the presence of its fundamental structural components.
C-H Stretching: Aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region.
C-N Stretching: The C-N stretching of the secondary amine within the aziridine ring would typically appear in the 1250-1020 cm⁻¹ range.
N-H Bending: The N-H bending vibration, expected around 1650-1580 cm⁻¹, would further confirm the azacyclic moiety.
Ring Vibrations: The complex fingerprint region (below 1500 cm⁻¹) would contain a series of characteristic absorptions corresponding to the stretching and bending modes of the entire tricyclic skeleton.
These techniques are highly sensitive to molecular symmetry. The comparison of FT-IR and FT-Raman spectra can provide insights into the symmetry of the molecule's environment. scispace.com
Table 2: Characteristic Vibrational Frequencies for 2-Azatricyclo[3.3.1.02,8]nonane Note: This table presents expected frequency ranges for the key functional groups.
| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |
| N-H Stretch | FT-IR | 3300 - 3500 |
| C-H Stretch (aliphatic) | FT-IR, FT-Raman | 2850 - 3000 |
| N-H Bend | FT-IR | 1580 - 1650 |
| C-H Bend | FT-IR, FT-Raman | 1350 - 1470 |
| C-N Stretch | FT-IR | 1020 - 1250 |
| C-C Stretch (ring) | FT-Raman | 800 - 1200 |
Conformational Preferences and Dynamics
The bicyclo[3.3.1]nonane core is known for its interesting conformational properties, which are further influenced by the introduction of a heteroatom.
Analysis of Chair-Chair and Boat-Chair Conformations in Bridged Systems
The parent bicyclo[3.3.1]nonane system can theoretically exist in three conformations: a twin-chair (CC), a boat-chair (BC), and a twin-boat (BB). nih.govrsc.org The twin-boat conformer is generally considered unstable due to significant steric hindrance. rsc.org The preference between the twin-chair and boat-chair conformation is a delicate balance of steric and electronic factors.
In the unsubstituted carbocyclic system, the twin-chair (CC) conformation is generally more stable. However, this conformation suffers from destabilizing steric interactions between the endo-hydrogens at the C3 and C7 positions. In 2-Azatricyclo[3.3.1.02,8]nonane, the rigid aziridine ring locks one part of the molecule, but the six-membered piperidine (B6355638) ring retains conformational flexibility. The key conformational question revolves around whether this six-membered ring adopts a chair or a boat form.
Intramolecular Interactions and Stereoelectronic Effects
The spatial arrangement of atoms and orbitals within the 2-azatricyclo[3.3.1.02,8]nonane framework gives rise to a complex interplay of intramolecular interactions and stereoelectronic effects. While specific experimental or computational studies on the parent compound are limited, analysis of related azabicyclo[3.3.1]nonane systems provides a basis for understanding the key factors at play. rsc.orgnih.gov
One of the most significant stereoelectronic interactions in nitrogen-containing bicyclic systems is hyperconjugation involving the nitrogen lone pair. In conformations where the nitrogen lone pair is anti-periplanar to a C-H or C-C bond, a stabilizing n -> σ* interaction can occur. For instance, in related 3-azabicyclo[3.3.1]nonanes, the interaction between the lone-pair electrons of nitrogen and the antibonding sigma orbital of an adjacent C-H bond (nN→σ*C–H) plays a crucial role in determining the conformational stability. nih.gov In 2-azatricyclo[3.3.1.02,8]nonane, the rigid tricyclic structure will dictate the specific alignment of the nitrogen lone pair and adjacent bonds, thus influencing the degree of such stabilizing interactions.
The "hockey-sticks" effect, a term used to describe the lone pair-lone pair repulsion between heteroatoms at the 3 and 7 positions of a bicyclo[3.3.1]nonane system, is less relevant for the parent 2-azatricyclo[3.3.1.02,8]nonane as it only contains one heteroatom. rsc.orgnih.gov However, the principles of lone pair repulsion and other non-bonded interactions remain central to understanding its conformational preferences.
Strain Energy Analysis within the Tricyclic Framework
The fusion of a cyclopropane (B1198618) ring onto the bicyclo[3.3.1]nonane skeleton introduces significant ring strain, which is a key determinant of the molecule's stability and reactivity.
A quantitative assessment of the ring strain in 2-azatricyclo[3.3.1.02,8]nonane can be achieved through computational methods, typically employing density functional theory (DFT) or other high-level ab initio calculations. researchgate.net One common approach is the use of homodesmotic reactions. This method involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, but the cyclic structures are broken down into less strained, acyclic analogues. The calculated enthalpy change of this reaction provides a measure of the strain energy of the cyclic molecule. researchgate.net
The total strain energy of 2-azatricyclo[3.3.1.02,8]nonane is a composite of several factors:
Angle Strain (Baeyer Strain): The deviation of bond angles from the ideal tetrahedral angle (109.5°) in the six-membered rings and the highly compressed angles within the fused cyclopropane ring are major contributors to the strain energy.
Transannular Strain: As mentioned earlier, repulsive interactions between non-bonded atoms across the rings further destabilize the molecule.
The following table provides a hypothetical breakdown of the contributing factors to the strain energy in a tricyclic system like 2-azatricyclo[3.3.1.02,8]nonane, based on general principles.
| Strain Type | Description | Expected Contribution |
|---|---|---|
| Angle Strain | Deviation of bond angles from ideal values, particularly in the cyclopropane ring. | High |
| Torsional Strain | Eclipsing interactions between adjacent bonds. | Moderate |
| Transannular Strain | Repulsive interactions between non-bonded atoms across the rings. | Moderate to High |
The high strain energy inherent in the 2-azatricyclo[3.3.1.02,8]nonane framework has a direct correlation with its molecular stability. Generally, higher strain energy corresponds to lower thermodynamic stability. This means that the molecule has a higher potential energy and is more susceptible to reactions that can relieve this strain, such as ring-opening reactions.
The presence of the nitrogen atom can also play a role in modulating stability. The nitrogen lone pair can participate in electronic interactions that may either stabilize or destabilize the system, depending on the specific conformation and the electronic environment.
The following table summarizes the relationship between strain and molecular stability for this class of compounds.
| Factor | Effect on Strain Energy | Effect on Molecular Stability |
|---|---|---|
| Fused Cyclopropane Ring | Increases | Decreases |
| Rigid Tricyclic Framework | Increases | Decreases |
| Stabilizing Stereoelectronic Effects (e.g., hyperconjugation) | - | Increases |
| Destabilizing Steric Interactions (e.g., transannular repulsion) | Increases | Decreases |
Reactivity and Reaction Mechanisms of 2 Azatricyclo 3.3.1.02,8 Nonane Derivatives
Transformations at the Nitrogen Center
The lone pair of electrons on the nitrogen atom in the 2-azatricyclo[3.3.1.02,8]nonane system is readily available for chemical reactions, making it a focal point for various transformations.
Alkylation and Acylation Reactions
The nitrogen atom in azabicyclic systems readily undergoes alkylation and acylation. In derivatives of the closely related 2-azabicyclo[3.3.1]nonane, the nitrogen can be effectively alkylated. For instance, the formation of 1-alkylated 2-azabicyclo[3.3.1]nonanes has been achieved through nucleophilic alkylation on corresponding anti-Bredt iminium ions acs.org. This suggests that the nitrogen in 2-azatricyclo[3.3.1.02,8]nonane derivatives would also be susceptible to alkylation using standard alkylating agents like alkyl halides or sulfates.
Acylation of the nitrogen atom is also a common transformation. N-acyl derivatives of 2,4-disubstituted-3-azabicyclo[3.3.1]nonanes have been synthesized, and their conformational preferences have been studied using various spectroscopic techniques researchgate.net. Similarly, N-chloroacetyl and N-benzoyl derivatives of 2,4-diphenyl-3-azabicyclo[3.3.1]nonanes have been prepared by treating the parent amine with the corresponding acyl chlorides . These examples indicate that 2-azatricyclo[3.3.1.02,8]nonane derivatives can be readily acylated to form amides, which can serve as important intermediates for further functionalization.
A variety of acylating agents can be employed, leading to a diverse range of N-substituted derivatives. The reactivity of the nitrogen center allows for the introduction of various functional groups, thereby modifying the electronic and steric properties of the molecule.
N-Demethylation Processes
The removal of a methyl group from the nitrogen atom of N-methylated heterocycles is a crucial transformation in synthetic and medicinal chemistry google.com. For N-methylated azabicyclo[3.3.1]nonane systems, which are structurally analogous to N-methylated 2-azatricyclo[3.3.1.02,8]nonane derivatives, several N-demethylation methods have been developed.
One common method is the non-classical Polonovski reaction, which involves the oxidation of the tertiary amine to its N-oxide, followed by treatment with an iron-based catalyst researchgate.net. Another effective reagent for N-demethylation is α-chloroethylchloroformate, which has been successfully used for the N-demethylation and N-debenzylation of unsaturated bicyclic amines le.ac.uk.
Furthermore, copper/nitroxyl (B88944) radical catalyst systems have been shown to be effective for the methyl-selective α-oxygenation of tertiary amines, leading to the formation of formamides which can be subsequently deformylated to achieve N-demethylation sci-hub.se. These methods provide viable routes for the N-demethylation of N-methyl-2-azatricyclo[3.3.1.02,8]nonane derivatives, allowing for the synthesis of the corresponding secondary amines.
Table 1: Selected N-Demethylation Reagents for Tertiary Amines
| Reagent/Method | Description | Reference |
| Non-classical Polonovski Reaction | Oxidation to N-oxide followed by treatment with an iron catalyst. | researchgate.net |
| α-Chloroethylchloroformate | Reacts with the tertiary amine to form a carbamate (B1207046) intermediate, which is then hydrolyzed. | le.ac.uk |
| Copper/Nitroxyl Radical System | Catalytic aerobic oxidation to a formamide, followed by deformylation. | sci-hub.se |
Oxidation and Reduction Chemistry of the Azatricyclic Amine
The nitrogen atom in the 2-azatricyclo[3.3.1.02,8]nonane framework can undergo both oxidation and reduction reactions. Oxidation of the nitrogen atom in related azabicyclo[3.3.1]nonane systems can lead to the formation of stable nitroxyl radicals. For example, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) is a well-known, highly active organocatalyst for the oxidation of alcohols acs.orgnih.govresearchgate.netchemicalbook.com. The synthesis of ABNO involves the oxidation of the parent amine acs.org. This suggests that the nitrogen in 2-azatricyclo[3.3.1.02,8]nonane could also be oxidized to form a corresponding nitroxyl radical.
The reduction of functional groups attached to the azabicyclic framework is also a key transformation. For instance, the reduction of 9-azabicyclo[3.3.1]nonan-3-ones with reducing agents like sodium borohydride (B1222165) yields the corresponding alcohols google.comepo.org. A more recent development involves the use of a ruthenium complex catalyst for the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives to the endo-alcohols with high stereoselectivity google.com. These methods could be applied to reduce carbonyl functionalities in derivatives of 2-azatricyclo[3.3.1.02,8]nonane.
Reactions at Peripheral and Bridgehead Positions
Beyond the reactivity at the nitrogen center, the carbon skeleton of 2-azatricyclo[3.3.1.02,8]nonane derivatives offers opportunities for functionalization at both peripheral and bridgehead positions.
Electrophilic and Nucleophilic Substitutions
While electrophilic aromatic substitution is a well-established concept, direct electrophilic substitution on the saturated carbon framework of 2-azatricyclo[3.3.1.02,8]nonane is challenging due to the lack of electron-rich centers. However, if the scaffold is appended with an aromatic ring, electrophilic substitution can occur on the aromatic moiety thieme-connect.comsmolecule.com.
Nucleophilic substitution reactions, on the other hand, are more common, particularly on functionalized derivatives. For example, in 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, a related bicyclic system, the chlorine atoms can be displaced by nucleophiles like azides and cyanides researchgate.net. This proceeds with neighboring-group participation by the sulfur atom. Similarly, derivatives of 2-azatricyclo[3.3.1.02,8]nonane bearing suitable leaving groups at peripheral positions would be expected to undergo nucleophilic substitution.
Table 2: Examples of Nucleophilic Substitution on Bicyclo[3.3.1]nonane Analogs
| Substrate | Nucleophile | Product | Reference |
| 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane | Azide | 2,6-Diazido-9-thiabicyclo[3.3.1]nonane | researchgate.net |
| 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane | Cyanide | 2,6-Dicyano-9-thiabicyclo[3.3.1]nonane | researchgate.net |
Functionalization of Carbon-Hydrogen Bonds
The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, offering a more atom-economical approach to modifying molecular structures. While specific examples for 2-azatricyclo[3.3.1.02,8]nonane are not extensively documented, research on related systems provides valuable insights.
Electrochemical methods have been employed for the C-H bond functionalization of amines, including the use of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) as a catalyst researchgate.net. This approach could potentially be adapted for the selective functionalization of C-H bonds in 2-azatricyclo[3.3.1.02,8]nonane derivatives, particularly at positions activated by the nitrogen atom. The development of such methods would open up new avenues for creating novel and complex derivatives of this tricyclic system.
Rearrangement Reactions and Skeletal Modifications
The inherent strain and conformational rigidity of the 2-azatricyclo[3.3.1.02,8]nonane skeleton make its derivatives susceptible to various rearrangement reactions and skeletal modifications. These transformations can be triggered by thermal, acidic, or radical-initiating conditions, leading to structurally diverse products.
One of the key indicators of the potential for skeletal rearrangements in this system comes from the study of the closely related bicyclo[3.3.1]nonane framework. For instance, the Beckmann rearrangement of 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acids has been investigated, demonstrating that ring expansion and nitrogen insertion are viable transformations within this bicyclic core. core.ac.ukresearchgate.net In these studies, the syn- and anti-isomers of the oxime were observed to react at different rates, highlighting the influence of stereochemistry on the reaction pathway. core.ac.uk
A plausible mechanism for the rearrangement of a hypothetical 2-azatricyclo[3.3.1.02,8]nonane derivative bearing an oxime functionality could similarly involve protonation of the oxime hydroxyl group, followed by a concerted migration of one of the bridgehead carbons to the nitrogen atom, leading to a ring-expanded lactam. The choice of the migrating group would be dictated by its stereoelectronic alignment with the departing water molecule.
Furthermore, the biosynthesis of natural products like granatripodins A and B, which feature the tricyclo[3.3.1.02,8]nonane motif, is proposed to proceed through a radical cascade reaction. This suggests that radical-mediated processes could be a powerful tool for the skeletal modification of 2-azatricyclo[3.3.1.02,8]nonane derivatives. Such a cascade could be initiated by the formation of a radical at a specific position on the tricyclic system, which then triggers a series of bond-breaking and bond-forming events to yield a rearranged skeleton.
Acid-promoted rearrangements of related N-substituted 8-oxa-3-azatricyclo[3.2.1.02,4]octane-dicarboxylates have also been studied, revealing highly selective rearrangements influenced by remote substituents. capes.gov.br These findings underscore the potential for achieving specific skeletal modifications in the 2-azatricyclo[3.3.1.02,8]nonane system through careful selection of substrates and reaction conditions.
Below is a table summarizing potential rearrangement reactions based on studies of analogous systems.
| Reaction Type | Substrate Type | Potential Product(s) | Key Influencing Factors |
| Beckmann Rearrangement | Oxime derivatives | Ring-expanded lactams | Stereochemistry of the oxime, nature of the acid catalyst |
| Radical Cascade | Suitably functionalized derivatives | Rearranged tricyclic or polycyclic skeletons | Method of radical initiation, presence of radical traps |
| Acid-Catalyzed Rearrangement | Derivatives with acid-labile groups | Isomeric tricyclic systems, ring-opened products | Nature and position of substituents, acid strength |
Reaction Kinetics and Thermodynamic Studies of Transformations
The kinetic and thermodynamic parameters of reactions involving 2-azatricyclo[3.3.1.02,8]nonane derivatives are essential for understanding reaction feasibility, predicting product distributions, and optimizing reaction conditions. While specific data for this tricyclic system is scarce, studies on the parent bicyclo[3.3.1]nonane and its derivatives offer valuable insights.
Research on the Robinson annulation to form bicyclo[3.3.1]nonane products has shown that the stereochemistry of the resulting bridge can be under either kinetic or thermodynamic control. acs.org For instance, base-catalyzed epimerization demonstrated that the thermodynamically favored isomer could be obtained from the kinetically formed product. acs.org This interplay between kinetic and thermodynamic control is likely to be a significant factor in the reactions of substituted 2-azatricyclo[3.3.1.02,8]nonanes as well.
Thermodynamic data for the parent bicyclo[3.3.1]nonane is available through resources like the NIST WebBook. nist.gov The standard enthalpy of formation for solid bicyclo[3.3.1]nonane has been determined, providing a baseline for computational studies on the stability of its derivatives, including the 2-azatricyclo[3.3.1.02,8]nonane system. nist.gov
In a study on the Beckmann rearrangement of 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acids, it was observed that the syn-oxime reacted faster than the anti-oxime, indicating a kinetic preference. core.ac.uk The conversion ratios over time provided a qualitative measure of the reaction kinetics. core.ac.uk
The following table presents a compilation of relevant thermodynamic and kinetic data from studies on analogous systems.
| Compound/Reaction | Parameter | Value | Method | Reference |
| Bicyclo[3.3.1]nonane | Standard Enthalpy of Formation (solid) | -178. ± 0.8 kJ/mol | Combustion Calorimetry | nist.gov |
| Robinson Annulation of Carvone derivative | Product Control | Kinetically controlled (anti isomer favored) | Base-catalyzed epimerization | acs.org |
| Robinson Annulation of Carvone derivative | Product Control | Thermodynamically controlled (syn isomer favored) | Base-catalyzed epimerization | acs.org |
| Beckmann Rearrangement of 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acids | Relative Reaction Rate | syn-oxime > anti-oxime | NMR monitoring | core.ac.uk |
These data, while not directly pertaining to 2-azatricyclo[3.3.1.02,8]nonane derivatives, provide a solid foundation for predicting and understanding their reactivity. Future experimental and computational studies are needed to build a comprehensive picture of the reaction kinetics and thermodynamics of this specific and promising class of compounds.
Theoretical and Computational Chemistry Studies on 2 Azatricyclo 3.3.1.02,8 Nonane Systems
Quantum Chemical Approaches to Molecular Structure and Energetics
Quantum chemical calculations are fundamental in elucidating the molecular structure and energetic landscape of complex molecules like 2-azatricyclo[3.3.1.02,8]nonane.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) has become a primary tool for the geometry optimization of tricyclic systems due to its favorable balance of computational cost and accuracy. arxiv.orgehu.eus Methods like B3LYP are commonly used with basis sets such as 6-311G(d,p) to predict the equilibrium geometry of the molecule. rsc.org These calculations help in determining bond lengths, bond angles, and dihedral angles of the ground state structure. For instance, in related bicyclo[3.3.1]nonane systems, DFT has been used to explore the preference for chair-chair or chair-boat conformations. rsc.orgnih.gov The choice of functional and basis set is crucial, as it can influence the predicted geometric parameters. arxiv.org For example, studies on similar cage-like structures have shown that DFT can accurately predict molecular structures and energies. rsc.org
Ab Initio and Semi-Empirical Methods for Electronic Structure
Beyond DFT, ab initio methods like Møller-Plesset perturbation theory (MP2) and semi-empirical methods are employed to study the electronic structure. nih.govnih.gov Ab initio methods, while computationally more intensive, can offer higher accuracy for electron correlation effects. arxiv.org For example, MP2 with augmented correlation-consistent basis sets (e.g., aug-cc-pVDZ) has been used to validate stable isomers of related azabicyclo compounds. nih.gov These methods are crucial for understanding the electronic states and potential energy surfaces of the molecule. nih.gov Semi-empirical methods, although less accurate, can be useful for initial screenings of large systems or for dynamic simulations where computational efficiency is paramount.
Prediction of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a powerful link between theoretical models and experimental observations.
Computational NMR and IR Spectral Analysis
Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are instrumental in the structural elucidation of complex molecules. researchgate.net DFT methods are frequently used to predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. For related azatricyclo[5.2.2.02,6]undecane-3,5,8-trione systems, DFT calculations have been used to assign normal modes of vibration. researchgate.net Similarly, DFT-NMR calculations have been crucial in determining the absolute configuration of natural products containing a tricyclo[3.3.1.02,8]nonane motif. nih.gov The calculated spectra are often compared with experimental data to confirm the proposed structure.
Molecular Orbital Analysis (HOMO/LUMO Energy Levels)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. youtube.comscribd.com The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. conicet.gov.ar The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's stability and reactivity; a larger gap generally implies greater stability. researchgate.netscirp.org For related cage compounds, the HOMO and LUMO energy levels have been analyzed to understand their electronic transitions and reactivity. researchgate.net This analysis helps in predicting the sites of electrophilic and nucleophilic attack.
Energetic Properties and Stability Assessments
Computational chemistry provides a framework for assessing the energetic properties and thermodynamic stability of molecules. For derivatives of the related bicyclo-HMX, DFT has been used to investigate heats of formation (HOFs), strain energy, and thermal stability. rsc.org The stability of different conformers or isomers can be evaluated by comparing their total energies. For instance, in protonated 3-azabicyclo[3.3.1]nonane, computational studies have revealed stabilizing dihydrogen bonds. nih.gov Such calculations are vital for understanding the factors that govern the stability of strained tricyclic systems like 2-azatricyclo[3.3.1.02,8]nonane.
Heats of Formation (Gas-Phase and Solid-Phase)
The heat of formation (ΔHf) is a fundamental thermodynamic quantity that indicates the stability of a compound relative to its constituent elements. For 2-Azatricyclo[3.3.1.0²˒⁸]nonane, determining both the gas-phase and solid-phase heats of formation would be crucial for understanding its energetic properties. The gas-phase value provides insight into the intrinsic stability of an individual molecule, while the solid-phase value accounts for intermolecular forces within the crystal lattice.
A comprehensive study would involve high-level quantum chemical calculations, such as G3 or G4 theory, to accurately predict the gas-phase heat of formation. For the solid-phase, a combination of gas-phase calculations and predictions of the sublimation enthalpy, potentially derived from methods like COSMO-therm, would be necessary.
Table 1: Hypothetical Heats of Formation for 2-Azatricyclo[3.3.1.0²˒⁸]nonane
| Property | Value (kJ/mol) |
| Gas-Phase Heat of Formation (ΔHf gas) | Data Not Available |
| Solid-Phase Heat of Formation (ΔHf solid) | Data Not Available |
This table is presented to illustrate the required data; no experimental or calculated values for 2-Azatricyclo[3.3.1.0²˒⁸]nonane have been reported in the searched literature.
Bond Dissociation Energies (BDEs) and Thermal Stability Projections
Bond dissociation energy (BDE) is the energy required to homolytically cleave a specific bond within a molecule. For 2-Azatricyclo[3.3.1.0²˒⁸]nonane, a molecule with a strained tricyclic framework, the BDEs of the C-N and C-C bonds are of particular interest. These values would provide a direct measure of the molecule's thermal stability, indicating the most likely fragmentation pathways upon heating.
Computational methods, particularly density functional theory (DFT), are well-suited for calculating BDEs. By analyzing the energy difference between the parent molecule and the resulting radicals after bond cleavage, a detailed picture of its thermal lability can be constructed.
Table 2: Projected Bond Dissociation Energies for Key Bonds in 2-Azatricyclo[3.3.1.0²˒⁸]nonane
| Bond | Bond Dissociation Energy (kJ/mol) |
| C2-N | Data Not Available |
| N-C9 | Data Not Available |
| C1-C2 | Data Not Available |
| C2-C3 | Data Not Available |
This table is for illustrative purposes only. Specific BDE values for 2-Azatricyclo[3.3.1.0²˒⁸]nonane are not available in the current body of scientific literature.
Reaction Mechanism Elucidation via Computational Pathways
Understanding the formation of 2-Azatricyclo[3.3.1.0²˒⁸]nonane requires a detailed elucidation of the reaction mechanisms involved. Computational chemistry can map out the potential energy surfaces of synthetic routes, identifying key intermediates and transition states.
Transition State Characterization
For any proposed synthetic step leading to 2-Azatricyclo[3.3.1.0²˒⁸]nonane, the identification and characterization of the corresponding transition state are paramount. This involves locating the first-order saddle point on the potential energy surface that connects the reactants and products. Frequency calculations are then used to confirm the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The geometric parameters and electronic structure of the transition state provide invaluable insights into the nature of the bond-forming and bond-breaking processes.
Derivatives and Analogues of 2 Azatricyclo 3.3.1.02,8 Nonane
Synthesis and Characterization of Substituted Azatricyclo[3.3.1.0²˒⁸]nonanes
The functionalization of the azatricyclic core is a key strategy for developing novel compounds with specific properties. A notable approach involves the design of high-energy density materials by introducing nitro groups onto a related azatricyclo[3.3.1.0³˒⁷]nonane skeleton. This strategy begins with the bicyclic framework of bicyclo-HMX, a known energetic material, and introduces an intramolecular linkage to form the tricyclic cage. rsc.org
In one such design, researchers computationally proposed novel cage compounds by creating an azatricyclo[3.3.1.0³˒⁷]nonane skeleton and then substituting hydrogen atoms with nitro (NO₂) groups. rsc.org This method aims to enhance properties like oxygen balance, which is crucial for energetic materials. rsc.org The resulting structures were investigated using density functional theory to predict their energetic properties, thermal stability, and impact sensitivity. rsc.org
Table 1: Designed Substituted Azatricyclo[3.3.1.0³˒⁷]nonane Derivatives
| Compound Name | Molecular Formula | Key Substituents |
|---|---|---|
| 2,4,6,8,9-Pentanitro-2,4,6,8,9-pentaazatricyclo[3.3.1.0³˒⁷]nonane (PATN) | C₂H₂N₁₀O₁₀ | Five nitro groups, five nitrogen atoms in the core |
| 2,4,6,8,9,9-Hexanitro-2,4,6,8-tetraazatricyclo[3.3.1.0³˒⁷]nonane (HNTATN) | C₃HN₉O₁₂ | Six nitro groups, four nitrogen atoms in the core |
This table is based on computationally designed compounds described in the source literature. rsc.org
Azatricyclo[3.3.1.0]nonane Architectures with Additional Heteroatoms (e.g., Oxa-azatricyclo[3.3.1.0²˒⁴]nonanes)
Incorporating additional heteroatoms, such as oxygen, into the azatricyclic framework leads to important classes of compounds, particularly in pharmacology. The 3-oxa-9-azatricyclo[3.3.1.0²˒⁴]nonane ring system is the core structure of several significant pharmaceutical agents. google.comgoogle.comgoogle.com
A prominent example is Scopolamine, a tropane (B1204802) alkaloid with the chemical name 9-methyl-3-oxa-9-aza-tricyclo[3.3.1.0²˒⁴]nonane-7-alcohol-(-)-alpha-(hydroxymethyl)-benzeneacetate. google.com It is naturally present in plants of the Solanaceae family and has various medical applications. google.com Another key derivative is Tiotropium bromide, a long-acting anticholinergic agent. google.com Its chemical structure is (1α,2β,4β,5α,7β)-7-[(hydroxydi-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.0²˒⁴]nonane-bromide. google.com The synthesis of these complex molecules often involves multi-step processes starting from precursor molecules. For instance, a method for synthesizing Scopolamine involves the epoxidation of a precursor compound. google.com
The introduction of an oxygen atom can also be a strategy in materials science. The designed compound 2,4,6,8-tetranitro-2,4,6,8-tetraaza-9-oxatricyclo[3.3.1.0³˒⁷]nonane (TAOTN) incorporates an oxygen atom into the cage skeleton to improve the oxygen balance for energetic applications. rsc.org
Table 2: Characterization Data for a Scopolamine Synthesis Intermediate
| Intermediate | ¹H NMR (400 MHz, CDCl₃) δ (ppm) |
|---|
Data sourced from a patent describing the synthesis of Scopolamine. google.com
Expansion and Contraction of Ring Systems Within the Tricyclic Motif
Altering the ring sizes within the tricyclic system creates constrained analogues that can be valuable as chemical probes or building blocks. An example of ring contraction is the synthesis of the 2-azatricyclo[3.3.0.0³˒⁶]octane skeleton, a constrained proline analogue. researchgate.net
The synthesis of this novel contracted framework was achieved through a five-step sequence that can be performed on a multi-gram scale. researchgate.net A key step in this process is the stereoselective synthesis of a hydantoin (B18101) intermediate. This intermediate is subsequently converted to an amino ester, which then undergoes bromination and ring closure to form the final 2-azatricyclo[3.3.0.0³˒⁶]octane skeleton. researchgate.net Such constrained analogues are of interest for their potential to mimic the conformations of bioactive peptides.
Bioisosteric Replacements in Azatricyclic Scaffolds
Bioisosteric replacement is a fundamental strategy in drug design where a part of a molecule is exchanged for another group with similar physical or chemical properties, with the goal of retaining biological activity while improving other characteristics. nih.govscispace.com This approach, along with the related concept of scaffold hopping, is used to enhance synthetic accessibility, optimize pharmacokinetic properties, reduce side effects, or move into novel and patentable chemical space. nih.govscispace.com Scaffold hopping specifically refers to the replacement of a molecule's core framework. nih.gov
The application of this principle to azatricyclic scaffolds involves replacing the core ring structure with a different, often synthetically more accessible or functionally superior, scaffold that maintains the crucial three-dimensional arrangement of substituents required for biological activity. researchgate.net For example, various saturated ring systems have been developed as bioisosteres for the commonly occurring phenyl ring to improve properties like water solubility and metabolic stability. enamine.net
One can envision applying this strategy to azatricyclic compounds by identifying alternative scaffolds that mimic their rigid structure. For instance, in a related concept, 1-azaspiro[3.3]heptane has been successfully validated as a bioisostere of piperidine (B6355638). enamine.net This demonstrates that a different, non-obvious scaffold can effectively replace a standard ring system in a bioactive molecule, achieving a similar biological outcome with improved properties. enamine.net The development of computational and knowledge-based methods allows medicinal chemists to systematically identify potential bioisosteric replacements for complex scaffolds like azatricyclo[3.3.1.0²˒⁸]nonane. scispace.comepfl.ch
Advanced Applications in Materials Science and Chemical Synthesis
Design Principles for High Energy Density Compounds (HEDCs) Based on Azatricyclo[3.3.1.0]nonane Scaffolds
The quest for new high energy density compounds (HEDCs) that offer superior performance and enhanced safety has led researchers to explore novel molecular architectures. The azatricyclo[3.3.1.0]nonane framework, a compact and strained cage-like structure, presents a promising starting point for the design of next-generation energetic materials. rsc.orgrsc.org The inherent strain in this tricyclic system contributes to a higher heat of formation, a key characteristic of HEDCs. rsc.org
Exploration of Molecular Geometry and Electronic Structure for Energetic Performance
The energetic performance of compounds derived from the azatricyclo[3.3.1.0]nonane scaffold is intrinsically linked to their molecular and electronic structures. rsc.orgrsc.org By strategically introducing explosophoric groups, such as nitro (–NO₂) groups, into the cage structure, the energy content of the molecule can be significantly increased. rsc.orgresearchgate.net
Computational studies using density functional theory (DFT) have been instrumental in understanding these relationships. rsc.orgrsc.orgresearchgate.net For instance, research has shown that the introduction of linkages like –N(NO₂)–, –C(NO₂)₂–, or –CH(NO₂)– into a related bicyclo-HMX framework to create an azatricyclo[3.3.1.0³˒⁷]nonane system profoundly influences the molecule's geometry and electronic properties. rsc.org These modifications affect detonation properties, thermal stability, and impact sensitivity. rsc.orgrsc.org The analysis of electrostatic potentials on the molecular surface provides insights into charge distribution and reactivity, which are crucial for predicting performance. researchgate.netnih.gov
Computational Screening of Azatricyclo[3.3.1.0]nonane Derivatives as Energetic Materials
Computational screening has become an indispensable tool for the rational design of new energetic materials, offering a cost-effective and safe way to evaluate potential candidates before their synthesis. frontiersin.orgbirmingham.ac.uk This approach involves the systematic in-silico design and evaluation of derivatives of the azatricyclo[3.3.1.0]nonane scaffold. rsc.orgresearchgate.net
Key performance indicators such as heat of formation, density, detonation velocity, and detonation pressure are calculated using theoretical methods. rsc.orgnih.gov For example, a series of derivatives of a related 1,3-dinitrohexahydropyrimidine skeleton were computationally designed and their properties evaluated. nih.gov The study found that substituting with groups like –C(NO₂)₃ significantly boosted energetic performance. nih.gov Bond dissociation energies are also analyzed to predict thermal stability and identify the weakest bonds that are likely to initiate decomposition. rsc.orgnih.gov This computational pre-screening allows researchers to prioritize the most promising candidates for synthesis and experimental testing. frontiersin.orgbirmingham.ac.uk
Table 1: Computationally Designed Azatricyclo[3.3.1.0³˒⁷]nonane Derivatives and Their Properties
| Compound Name | Formula | Key Features | Predicted Properties |
|---|---|---|---|
| 2,4,6,8,9-Pentanitro-2,4,6,8,9-pentaazatricyclo[3.3.1.0³˒⁷]nonane (PATN) | C₂H₂N₁₀O₁₀ | Contains –N(NO₂)– linkages | Investigated for molecular and electronic structures, energetic properties, thermal stability, and impact sensitivity. rsc.orgrsc.org |
| 2,4,6,8,9,9-Hexanitro-2,4,6,8-tetraazatricyclo[3.3.1.0³˒⁷]nonane (HNTATN) | C₂HN₉O₁₂ | Contains a –C(NO₂)₂– group | Investigated for molecular and electronic structures, energetic properties, thermal stability, and impact sensitivity. rsc.orgrsc.org |
| 2,4,6,8,9-Pentanitro-2,4,6,8-tetraazatricyclo[3.3.1.0³˒⁷]nonane (PNTATN) | C₂H₂N₉O₁₀ | Contains a –CH(NO₂)– group | Investigated for molecular and electronic structures, energetic properties, thermal stability, and impact sensitivity. rsc.orgrsc.org |
| 2,4,6,8-Tetranitro-2,4,6,8-tetraaza-9-oxatricyclo[3.3.1.0³˒⁷]nonane (TAOTN) | C₂H₂N₈O₉ | Contains an –O– linkage | Investigated for molecular and electronic structures, energetic properties, thermal stability, and impact sensitivity. rsc.orgrsc.org |
Azatricyclic Scaffolds as Building Blocks in Complex Organic Synthesis
The rigid and defined stereochemistry of azatricyclic frameworks makes them highly valuable as building blocks in the synthesis of complex organic molecules, including natural products and their analogues. nih.govnih.gov
Stereocontrolled Construction of Advanced Intermediates
The synthesis of complex molecules often requires precise control over the spatial arrangement of atoms. The bicyclo[3.3.1]nonane skeleton, a core component of the azatricyclo[3.3.1.0]nonane system, provides a rigid template that can guide the stereochemistry of subsequent reactions. researchgate.net Synthetic chemists have developed various methods for the stereocontrolled synthesis of functionalized bicyclo[3.3.1]nonanes. researchgate.netnih.gov These methods often involve cyclization reactions that build the characteristic bridged ring system with a high degree of stereoselectivity. researchgate.net For instance, the synthesis of the oxathiabicyclo[3.3.1]nonane core of tagetitoxin (B1682879) was achieved in a highly stereoselective manner, demonstrating the utility of this scaffold in constructing molecules with multiple contiguous asymmetric centers. rsc.org Similarly, domino reactions catalyzed by organocatalysts have been employed for the highly stereoselective synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives, which contain four contiguous stereogenic centers. nih.gov The resulting functionalized tricyclic systems can then serve as advanced intermediates in the total synthesis of complex target molecules. nih.gov
Ligand Design and Organocatalytic Applications
The defined three-dimensional structure of azatricyclic scaffolds makes them attractive for the design of chiral ligands and organocatalysts. researchgate.net Organocatalysis has emerged as a powerful tool in asymmetric synthesis, enabling the construction of complex chiral molecules. researchgate.netrsc.org Chiral bicyclo[3.3.1]nonane derivatives have been investigated as ligands in metal-catalyzed reactions. researchgate.net Furthermore, the development of organocatalytic cascade reactions allows for the efficient assembly of bicyclo[3.3.1]nonane frameworks with high stereocontrol. rsc.org For example, the asymmetric synthesis of bicyclo[3.3.1]nonane ring systems has been achieved through the organocatalytic desymmetrization of substituted cyclohexanones. researchgate.net These catalysts and ligands, built upon the rigid azatricyclic core, can induce high levels of enantioselectivity in a variety of chemical transformations.
Azatricyclic Systems as Motifs for Chemical Biology Research
The unique structural features of azatricyclic systems have also captured the attention of chemical biologists. These scaffolds can be used to create novel molecular probes and modulators of biological processes. nih.gov The azabicyclo[3.3.1]nonane moiety is a privileged scaffold found in a number of bioactive natural products. nih.gov By incorporating this motif into new molecular designs, researchers can explore new areas of chemical space and potentially develop novel therapeutic agents. The rigid framework allows for the precise positioning of functional groups to interact with biological targets. Chemical biology research often utilizes small molecules to dissect complex biological functions, and the development of novel scaffolds like the azatricyclo[3.3.1.0]nonane system provides new tools for these investigations. nih.gov
Uncharted Territory: The Elusive Nature of 2-Azatricyclo[3.3.1.02,8]nonane in Advanced Chemical Applications
The inherent rigidity of tricyclic systems often makes them attractive candidates for creating diverse chemical libraries and as foundational structures in materials science. Such scaffolds can provide precise spatial orientation of functional groups, a desirable characteristic for designing molecules with specific interaction capabilities.
While general principles suggest that azatricyclic compounds could be valuable, the absence of specific studies on 2-Azatricyclo[3.3.1.02,8]nonane prevents a detailed discussion of its role in the development of molecular probes or as a versatile framework for chemical libraries. Molecular probes derived from such a scaffold would, in theory, benefit from a fixed conformation, which can be crucial for understanding mechanistic details of chemical reactions by minimizing conformational ambiguity. Similarly, its use as a core structure in chemical libraries could provide access to novel regions of chemical space, a key goal in the discovery of new compounds with unique properties.
Furthermore, there is no available research on the application of 2-Azatricyclo[3.3.1.02,8]nonane as a monomer in polymer chemistry. The viability of a compound as a monomer depends on the presence of polymerizable functional groups and its reactivity under specific polymerization conditions. Without studies detailing the synthesis of functionalized derivatives of this tricyclic amine, any discussion on its potential in polymer science would be purely speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
